molecular formula C43H60N12O9 B058505 N-Acetyl-gastrin releasing peptide ethyl ester CAS No. 122000-99-1

N-Acetyl-gastrin releasing peptide ethyl ester

Cat. No. B058505
CAS RN: 122000-99-1
M. Wt: 889 g/mol
InChI Key: XJDBEYLBPMSDAA-QQOSZXOGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-gastrin releasing peptide ethyl ester, also known as NAc-GRP-EE, is a synthetic peptide that has gained significant attention in scientific research. This peptide is derived from the gastrin-releasing peptide (GRP), which is a neuropeptide that stimulates the release of gastrin and other gastrointestinal hormones. NAc-GRP-EE is a modified version of GRP, which has been shown to have improved stability and bioavailability.

Mechanism of Action

N-Acetyl-gastrin releasing peptide ethyl ester exerts its biological effects by binding to the GRP receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the brain, gastrointestinal tract, and lungs. Upon binding to the GRP receptor, N-Acetyl-gastrin releasing peptide ethyl ester activates intracellular signaling pathways, leading to the release of various neurotransmitters, hormones, and cytokines.
Biochemical and Physiological Effects:
N-Acetyl-gastrin releasing peptide ethyl ester has been shown to have various biochemical and physiological effects, including the stimulation of gastric acid secretion, the regulation of gastrointestinal motility, and the modulation of pain perception. In addition, N-Acetyl-gastrin releasing peptide ethyl ester has been shown to enhance memory and learning in animal models, suggesting a potential role in the treatment of cognitive disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-Acetyl-gastrin releasing peptide ethyl ester is its improved stability and bioavailability compared to the native GRP peptide. This makes it easier to administer and study in laboratory experiments. However, one of the limitations of N-Acetyl-gastrin releasing peptide ethyl ester is its relatively high cost compared to other peptides, which may limit its widespread use in research.

Future Directions

There are several future directions for the study of N-Acetyl-gastrin releasing peptide ethyl ester. One potential direction is the development of N-Acetyl-gastrin releasing peptide ethyl ester-based therapeutics for the treatment of cognitive disorders, such as Alzheimer's disease. Another direction is the investigation of N-Acetyl-gastrin releasing peptide ethyl ester as a potential biomarker for the diagnosis and prognosis of various cancers. Additionally, the development of new N-Acetyl-gastrin releasing peptide ethyl ester analogs with improved potency and selectivity may lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-Acetyl-gastrin releasing peptide ethyl ester involves the modification of the GRP peptide sequence by adding an acetyl group to the N-terminus and an ethyl ester group to the C-terminus. This modification improves the stability of the peptide and enhances its ability to penetrate cell membranes. The synthesis of N-Acetyl-gastrin releasing peptide ethyl ester can be achieved using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods.

Scientific Research Applications

N-Acetyl-gastrin releasing peptide ethyl ester has been extensively studied in various scientific fields, including neuroscience, cancer research, and drug development. In neuroscience, N-Acetyl-gastrin releasing peptide ethyl ester has been shown to enhance memory and learning in animal models. In cancer research, N-Acetyl-gastrin releasing peptide ethyl ester has been investigated as a potential therapeutic agent for the treatment of various cancers, including prostate, breast, and lung cancer. In drug development, N-Acetyl-gastrin releasing peptide ethyl ester has been used as a tool for the discovery of new drugs that target the GRP receptor.

properties

CAS RN

122000-99-1

Molecular Formula

C43H60N12O9

Molecular Weight

889 g/mol

IUPAC Name

ethyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C43H60N12O9/c1-8-64-43(63)35(13-23(2)3)54-41(61)34(16-29-19-45-22-49-29)52-36(57)20-47-42(62)37(24(4)5)55-38(58)25(6)50-39(59)32(14-27-17-46-31-12-10-9-11-30(27)31)53-40(60)33(51-26(7)56)15-28-18-44-21-48-28/h9-12,17-19,21-25,32-35,37,46H,8,13-16,20H2,1-7H3,(H,44,48)(H,45,49)(H,47,62)(H,50,59)(H,51,56)(H,52,57)(H,53,60)(H,54,61)(H,55,58)/t25-,32-,33-,34-,35-,37-/m0/s1

InChI Key

XJDBEYLBPMSDAA-QQOSZXOGSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C

SMILES

CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C

Canonical SMILES

CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C

Other CAS RN

122000-99-1

sequence

HWAVGHL

synonyms

GRP-EE
N-acetyl-gastrin releasing peptide ethyl ester
N-acetyl-GRP-OCH2-CH3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.